molecular formula C20H17ClN2O6S B2464988 Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-61-1

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2464988
CAS No.: 899728-61-1
M. Wt: 448.87
InChI Key: ROBCXQKKNBYGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridazine ring, for example, would introduce a region of electron density due to the presence of nitrogen atoms. The sulfonyl group would have a strong polar character, and the ester group could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it’s likely to be a solid at room temperature, given the presence of the aromatic rings. Its solubility would depend on the specific arrangement of its functional groups .

Scientific Research Applications

Antibacterial and Antifungal Applications

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has been explored in the synthesis of new quinazolines, which have demonstrated potential as antimicrobial agents. These compounds have been tested against various bacterial and fungal species, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007).

Chemical Synthesis and Structural Analysis

The compound has been used in various synthetic processes to produce a variety of heterocyclic compounds. This includes the synthesis of pyrazolo[3,4-c]pyridazine derivatives, which have been investigated for their effects on the central nervous system (Zabska et al., 1998). Additionally, its use in the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and its subsequent crystal and molecular structure analysis has been reported, contributing to a deeper understanding of molecular interactions and structural stability (Achutha et al., 2017).

Dye Synthesis and Textile Applications

This chemical has been utilized in the synthesis of disperse dyes, particularly in the field of textile engineering. The dyes derived from this compound have been applied to polyester and nylon fabrics, exhibiting good fastness properties and a range of shades (Abolude et al., 2021).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their potential in treating conditions like type II diabetes. S-substituted derivatives of 1,2,4-triazol-3-thiol, synthesized using this compound, have shown promising results as potent inhibitors of α-glucosidase enzyme, a target for diabetes treatment (Ur-Rehman et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body. Without more information, it’s hard to speculate further .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. For example, if it shows promise as a drug, future research could involve testing its efficacy and safety in biological models .

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-16(29-30(26,27)17-7-5-4-6-15(17)21)12-18(24)23(22-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBCXQKKNBYGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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